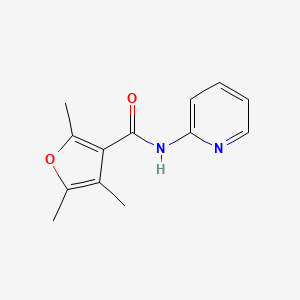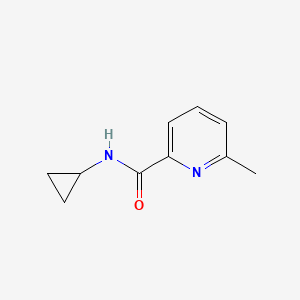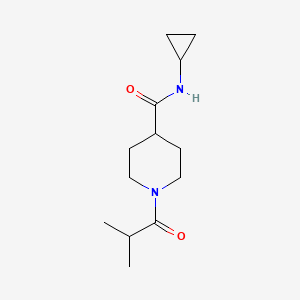![molecular formula C16H21N3O B7508724 N,1,3,5-tetramethyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide](/img/structure/B7508724.png)
N,1,3,5-tetramethyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,1,3,5-tetramethyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide, commonly known as TAK-242, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. TAK-242 is a selective Toll-like receptor 4 (TLR4) signaling inhibitor that has been shown to have anti-inflammatory properties.
作用機序
TAK-242 selectively inhibits N,1,3,5-tetramethyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide signaling, which is a key pathway in the innate immune response. N,1,3,5-tetramethyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide is a receptor that recognizes pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) and initiates an inflammatory response. TAK-242 binds to a specific site on N,1,3,5-tetramethyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide and prevents its activation, thereby inhibiting the inflammatory response.
Biochemical and Physiological Effects:
TAK-242 has been shown to have anti-inflammatory effects in various animal models and human cell lines. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and IL-8. TAK-242 has also been shown to reduce the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response.
実験室実験の利点と制限
One of the advantages of TAK-242 is its specificity for N,1,3,5-tetramethyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide signaling, which allows for targeted inhibition of the inflammatory response. TAK-242 has also been shown to have good bioavailability and pharmacokinetic properties. However, one of the limitations of TAK-242 is its potential toxicity, which has been observed in some animal studies.
将来の方向性
There are several potential future directions for the study of TAK-242. One area of research could be the development of TAK-242 analogs with improved pharmacokinetic properties and reduced toxicity. Another area of research could be the investigation of TAK-242 in combination with other anti-inflammatory agents for the treatment of inflammatory diseases. Additionally, the potential use of TAK-242 as an adjuvant therapy for cancer treatment could be further explored.
合成法
TAK-242 can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 4-methylbenzyl bromide with 1,3,5-trimethylpyrazole in the presence of a base to form the intermediate compound. This intermediate is then reacted with 4-cyanobenzaldehyde in the presence of a reducing agent to form the final product, TAK-242.
科学的研究の応用
TAK-242 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory properties and has been studied in the context of sepsis, acute lung injury, and other inflammatory diseases. TAK-242 has also been shown to have potential as an adjuvant therapy for cancer treatment.
特性
IUPAC Name |
N,1,3,5-tetramethyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-11-6-8-14(9-7-11)10-18(4)16(20)15-12(2)17-19(5)13(15)3/h6-9H,10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNFUVZHZUBVUSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C)C(=O)C2=C(N(N=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

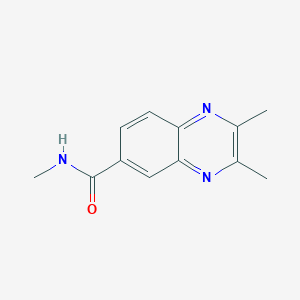
![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-sulfonamide](/img/structure/B7508643.png)
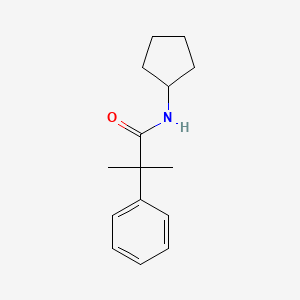
![N,6-dimethyl-N-[(2-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B7508668.png)
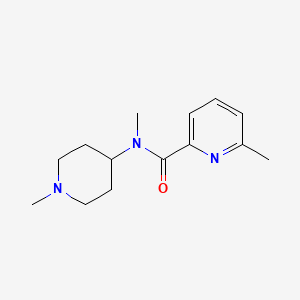
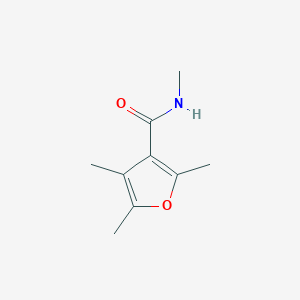



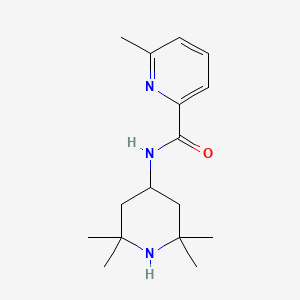
![3-bromo-5-chloro-2-methoxy-N-methyl-N-[(1-methylimidazol-2-yl)methyl]benzenesulfonamide](/img/structure/B7508705.png)
